Nateglinide is a D-phenylalanine derivative [, , ] classified as a meglitinide analogue, a class of non-sulfonylurea insulin secretagogues [, , , , , ]. Unlike sulfonylureas, Nateglinide lacks both sulfonylurea and benzamido moieties in its structure []. It plays a crucial role in scientific research as a tool to investigate insulin secretion pathways, particularly those involved in the early phase of insulin release. Nateglinide is known for its rapid onset and short duration of action [, , , , ].
Nateglinide stimulates insulin secretion by acting as a pancreatic β-cell-selective, K(ATP) potassium channel blocker [, ]. It binds rapidly, but with low affinity, to the sulfonylurea receptor 1 (SUR1) [, ]. The rapid association and dissociation of Nateglinide from the SUR1 receptor is responsible for its quick "fast on-fast off" effect []. This results in a rapid onset and short duration of action, leading to efficient control of postprandial hyperglycemia [, , , ]. Unlike sulfonylureas, Nateglinide preferentially stimulates acute-phase insulin release, which more effectively controls postprandial glucose spikes and excursions [].
Nateglinide is a poorly soluble drug, categorized as a Biopharmaceutics Classification System (BCS) class II drug [, ]. The enantiomers of Nateglinide can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase []. Nateglinide is rapidly eliminated from the body, with a plasma half-life (t1/2) of approximately 1.4 hours []. Its renal clearance is approximately 20.7 ml/min, primarily due to active tubular secretion []. Nateglinide exhibits dose proportionality in terms of both area under the curve (AUC) and maximum plasma concentration (Cmax), with tmax and t1/2 being dose-independent [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: